molecular formula C10H12ClFN2 B13573105 (1S)-1-(7-fluoro-1H-indol-2-yl)ethan-1-amine hydrochloride

(1S)-1-(7-fluoro-1H-indol-2-yl)ethan-1-amine hydrochloride

Katalognummer: B13573105
Molekulargewicht: 214.67 g/mol
InChI-Schlüssel: CGAUKKGOVWRRGH-RGMNGODLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1S)-1-(7-fluoro-1H-indol-2-yl)ethan-1-amine hydrochloride: is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This particular compound features a fluorine atom at the 7-position of the indole ring and an ethanamine group at the 1-position, making it a unique and potentially valuable molecule for various scientific research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(7-fluoro-1H-indol-2-yl)ethan-1-amine hydrochloride typically involves the following steps:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be essential to maximize yield and purity. Catalysts and continuous flow reactors might be employed to enhance efficiency and scalability.

Wirkmechanismus

The mechanism of action of (1S)-1-(7-fluoro-1H-indol-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The indole ring can engage in π-π stacking interactions, while the ethanamine group can form hydrogen bonds with target proteins . These interactions can modulate the activity of the target proteins, leading to various biological effects .

Eigenschaften

Molekularformel

C10H12ClFN2

Molekulargewicht

214.67 g/mol

IUPAC-Name

(1S)-1-(7-fluoro-1H-indol-2-yl)ethanamine;hydrochloride

InChI

InChI=1S/C10H11FN2.ClH/c1-6(12)9-5-7-3-2-4-8(11)10(7)13-9;/h2-6,13H,12H2,1H3;1H/t6-;/m0./s1

InChI-Schlüssel

CGAUKKGOVWRRGH-RGMNGODLSA-N

Isomerische SMILES

C[C@@H](C1=CC2=C(N1)C(=CC=C2)F)N.Cl

Kanonische SMILES

CC(C1=CC2=C(N1)C(=CC=C2)F)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.